Fluorogermane

描述

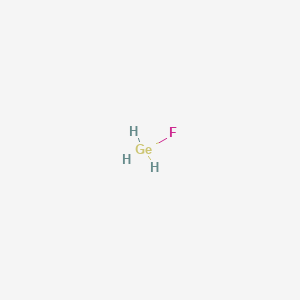

Structure

2D Structure

属性

CAS 编号 |

14929-46-5 |

|---|---|

分子式 |

FGe FGeH3 |

分子量 |

94.65 g/mol |

IUPAC 名称 |

fluorogermane |

InChI |

InChI=1S/FGeH3/c1-2/h2H3 |

InChI 键 |

BCQKCDCVNZQJKN-UHFFFAOYSA-N |

SMILES |

F[GeH3] |

规范 SMILES |

F[GeH3] |

其他CAS编号 |

14929-46-5 |

同义词 |

Germanium monofluoride |

产品来源 |

United States |

Synthetic Methodologies for Fluorogermane and Its Organogermanium Analogues

Direct Fluorination Routes to Fluorogermane

Direct fluorination involves the direct reaction of a substrate with a fluorine source. While highly reactive elemental fluorine can be used, alternative reagents are often employed for more controlled reactions. numberanalytics.com Research into the gas-phase reactions of germane (B1219785) (GeH₄) has demonstrated the formation of this compound (GeH₃F).

In studies involving the X-ray irradiation of GeH₄ and nitrogen trifluoride (NF₃) mixtures, GeH₃F is formed in appreciable quantities. nih.govacs.org The reaction proceeds via radical mechanisms where the germyl (B1233479) radical (GeH₃•) plays a predominant role. nih.gov Two competing pathways are observed: a fluorine abstraction reaction leading to GeH₃F, and a bimolecular homolytic substitution (SH2) at the nitrogen atom to produce GeH₃NF₂. nih.govacs.org The fluorine abstraction by germyl radicals is a significantly exothermic process. nih.govacs.org The yield of GeH₃F increases with the radiation dose and the proportion of NF₃ in the gas mixture, indicating the high reactivity of GeH₃ radicals toward NF₃. acs.org

Halogen Exchange Reactions for this compound Synthesis

Halogen exchange, or the Finkelstein reaction, is a widely used method for synthesizing fluorinated compounds from their corresponding chlorides or bromides. wikipedia.org This approach is particularly effective for preparing organofluorogermanium compounds.

The conversion of organochlorogermanes to organofluorogermanes is efficiently achieved using alkali metal fluorides, such as potassium fluoride (B91410) (KF). acs.orgrsc.orgresearchgate.netCurrent time information in Bangalore, IN. This halogen substitution method provides a straightforward route to fluorinated germanium precursors. For example, triphenylthis compound (Ph₃GeF) can be prepared from the reaction of triphenylchlorogermane (Ph₃GeCl) with KF in acetonitrile. Current time information in Bangalore, IN. This reaction serves as a crucial first step in the synthesis of more complex organofluorogermanate salts. Current time information in Bangalore, IN. The general applicability of using alkali metal fluorides makes this a valuable technique in organogermanium chemistry. nih.govresearchgate.net

Derivatization from this compound Precursors

This compound and its organo-analogues are versatile precursors for synthesizing a range of more complex germanium-containing molecules, including carbodiimides, pentacoordinated salts, and unsaturated germene species.

Digermylcarbodiimide ((GeH₃N)₂C) can be synthesized from a this compound precursor. The reaction involves treating this compound (GeH₃F) with bis(trimethylsilyl)carbodiimide. This method provides an alternative route to the synthesis of digermylcarbodiimide, a compound of interest in inorganic polymer chemistry. The synthesis is typically carried out using standard vacuum-line techniques due to the volatility and reactivity of the germane derivatives.

Organofluorogermanes can be converted into pentacoordinated anionic complexes. The reaction of triphenylthis compound (Ph₃GeF), itself generated from triphenylchlorogermane and KF, with the imidazolium-based fluoride reagent [IPrH][F] (1,3-bis(2,6-diisopropylphenyl)imidazolium fluoride) leads to the formation of the pentacoordinated triphenyldifluorogermanate salt, [IPrH][Ph₃GeF₂]. acs.orgrsc.orgCurrent time information in Bangalore, IN. This synthesis highlights a method for creating hypervalent germanium species. rsc.org The resulting salt has been characterized by NMR and Raman spectroscopy, as well as X-ray diffraction. acs.orgrsc.orgCurrent time information in Bangalore, IN.

Table 1: Synthesized Pentacoordinated Organofluorogermanate and Silicate Salts This table includes related organofluorosilicate salts synthesized in the same study for context.

| Compound Number | Formula |

| 1 | [IPrH][Ph₃SiF₂] |

| 3 | [IPrH][Ph₂SiF₃] |

| 4 | [IPrH][Et₂SiF₃] |

| 5 | [IPrH][PhSiF₄] |

| 6 | [IPrH][EtSiF₄] |

| 7 | [IPrH][Ph₃GeF₂] |

| Source: acs.orgrsc.orgCurrent time information in Bangalore, IN. |

This compound derivatives are key precursors for the synthesis of germenes, which are compounds containing a germanium-carbon double bond (Ge=C). A notable method involves the dehydrofluorination of a (fluorenyl)this compound precursor. nih.gov In a process developed by Escudié and coworkers, the precursor is treated with tert-butyllithium (B1211817) (tBuLi), which facilitates the elimination of lithium fluoride (LiF) from the intermediate lithium salt. nih.gov This reaction yields a stable dimesityl(fluorenylidene)germene, where the Ge=C double bond is sterically protected by bulky mesityl groups. nih.gov The resulting germene exhibits a Ge=C bond length that is significantly shorter than a typical Ge-C single bond, confirming its double bond character.

Formation of Pentacoordinated Organofluorogermanate Salts

In Situ Generation of this compound for Subsequent Reactions

The generation of this compound and its organogermanium fluoride analogues in situ is a powerful strategy in synthetic chemistry. This approach circumvents the isolation of potentially sensitive fluoride intermediates, allowing them to be directly utilized in subsequent chemical transformations within the same reaction vessel. This methodology has proven particularly effective in palladium-catalyzed cross-coupling reactions and catalytic carbon-fluorine (C-F) bond activation processes.

Palladium-Catalyzed Cross-Coupling Reactions

A significant application of the in situ generation of fluorogermanes is in palladium-catalyzed cross-coupling reactions, where less reactive organogermanes are converted into highly reactive fluorogermanate species. The treatment of allyl(phenyl)germanes with antimony(V) fluoride (SbF₅), often supported on graphite, leads to the selective cleavage of the germanium-allyl bond to form organofluorogermanes in situ. fiu.edufiu.edu These intermediates are not isolated but are subsequently activated by a fluoride source, such as tetrabutylammonium (B224687) fluoride (TBAF), to generate hypervalent fluorogermanates. fiu.edu These nucleophilic germanates readily participate in Stille-like cross-coupling reactions with aryl halides to form new carbon-carbon bonds, yielding biaryls. fiu.edufiu.edu

This method's chemoselectivity is noteworthy; by choosing the appropriate activator, one can selectively transfer either the allyl or the phenyl group from the same allyl(phenyl)germane precursor. While a base like NaOH promotes the transfer of the allyl group, the in situ generation of this compound with SbF₅ followed by TBAF activation facilitates the transfer of phenyl groups. fiu.edufiu.edu

Research has demonstrated that for diallyl(diphenyl)germane, a minimum of three equivalents of TBAF is necessary to achieve the maximum yield of the biaryl product in the subsequent coupling step. fiu.edu The addition of water to the reaction mixture has also been shown to enhance the yield. fiu.edu The scope of this one-pot methodology has been extended to various aryl halides, including those with both electron-donating and electron-withdrawing groups, to produce a range of biaryl compounds in good to excellent yields. fiu.edu

Table 1: Palladium-Catalyzed Cross-Coupling of Diallyl(diphenyl)germane with 1-Iodonaphthalene (B165133) via In Situ Generated this compound fiu.edu

| Entry | Germane Precursor | TBAF (equiv.) | Additive | Yield of Biaryl Product (%) | Ratio (Biaryl:Homocoupling) |

|---|---|---|---|---|---|

| 1 | Diallyl(diphenyl)germane | 1 | None | 43 | 4.4:1 |

| 2 | Diallyl(diphenyl)germane | 2 | None | 53 | 3.9:1 |

| 3 | Diallyl(diphenyl)germane | 3 | None | 60 | 3.8:1 |

| 4 | Diallyl(diphenyl)germane | 3 | 25 μL H₂O | 67 | 5.2:1 |

| 5 | Diallyl(diphenyl)germane | 3 | 50 μL H₂O | 72 | 4.5:1 |

| 6 | Diallyl(diphenyl)germane | 3 | 75 μL H₂O | 68 | 6.1:1 |

Conditions: Germane (0.14 mmol), 1-iodonaphthalene (2 equiv.), and Pd catalyst (0.05 equiv.) were reacted following treatment with SbF₅/C. Yields are based on the transfer of two phenyl groups. fiu.edu

Catalytic C-F Bond Activation

Fluorogermanes are also generated in situ during catalytic C-F bond activation reactions, specifically in the dehydrofluorination of fluoroalkanes. rsc.orgrsc.org In these systems, a germylium ion, [R₃Ge]⁺, is first generated in situ from the reaction of a germane (R₃GeH) with a trityl cation, such as [Ph₃C]⁺[B(C₆F₅)₄]⁻. rsc.orgrsc.org This highly reactive germylium ion acts as a catalyst for the activation of a C-F bond in a fluoroalkane. rsc.org

Table 2: Catalytic Dehydrofluorination of Fluoroalkanes via In Situ Generated Germylium Ions rsc.orgrsc.org

| Entry | Fluoroalkane Substrate | Germane (Hydrogen Source) | Major Product | Conversion (%) |

|---|---|---|---|---|

| 1 | 1-Fluorocyclohexane | Et₃GeH | Cyclohexene | >95 |

| 2 | 1-Fluorocyclohexane | nBu₃GeH | Cyclohexene | >95 |

| 3 | 1-Fluoropentane | Et₃GeH | 2-Pentene (B8815676) isomers | 90 |

| 4 | 1-Fluoroheptane | Et₃GeH | Heptene isomers | 80 |

| 5 | 1-Fluorooctane | Et₃GeH | Octene isomers | 66 |

Conditions: Reactions were catalyzed by 5 mol% of [Ph₃C]⁺[B(C₆F₅)₄]⁻ precatalyst with 2 equivalents of germane in 1,2-dichlorobenzene (B45396) at 100 °C for 16 hours. rsc.org

Advanced Spectroscopic Characterization of Fluorogermane Compounds

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a fundamental tool for probing the molecular vibrations of fluorogermane and its derivatives. libretexts.orgnumberanalytics.com These vibrations are characteristic of the molecule's structure and the types of chemical bonds present. numberanalytics.com

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. numberanalytics.com A vibrational mode will be active in the IR spectrum if it causes a change in the molecule's dipole moment. libretexts.org The analysis of the IR spectra of this compound (GeH₃F) and its deuterated analog (GeD₃F) has been crucial for identifying their fundamental vibrational frequencies. dntb.gov.ua

Table 1: Fundamental Vibrational Frequencies of GeH₃F

| Vibrational Mode | Symmetry | Frequency (cm⁻¹) |

|---|---|---|

| ν₁ | A₁ | 2115.8 |

| ν₂ | A₁ | 888.7 |

| ν₃ | A₁ | 693.5 |

| ν₄ | E | 2125.4 |

| ν₅ | E | 916.3 |

| ν₆ | E | 603.2 |

Data sourced from Freeman, D. E., Rhee, K. H., & Wilson, M. K. (1963). J. Chem. Phys., 39, 2908.

Raman spectroscopy is a complementary technique to IR spectroscopy. horiba.com It involves the inelastic scattering of monochromatic light, usually from a laser, where the frequency shift of the scattered light corresponds to the vibrational frequencies of the molecule. horiba.com A key advantage of Raman spectroscopy is its ability to analyze aqueous solutions, as it is less affected by water absorption compared to IR spectroscopy. horiba.com A vibrational mode is Raman active if it leads to a change in the polarizability of the molecule's electron cloud. libretexts.org

Raman spectroscopy has been employed to study this compound and its salts, providing insights into their molecular structure and bonding. datapdf.com For instance, the technique can be used to differentiate between various inorganic salts, even those with the same anion, by detecting subtle spectral differences arising from the cation or the presence of water of crystallization. metrohm.com In the context of this compound derivatives, Raman spectroscopy can help characterize the vibrational modes, including those involving the Ge-F bond.

Infrared (IR) Spectroscopic Analysis of this compound and Derivatives

Rotational Spectroscopy Techniques

Rotational spectroscopy, particularly microwave spectroscopy, provides highly precise data on the rotational energy levels of molecules in the gas phase. princeton.edu From these measurements, extremely accurate molecular geometries and other molecular properties can be determined. unibo.it

Microwave spectroscopy has been instrumental in determining the precise structural parameters of simple fluorogermanes like GeH₃F and its deuterated counterpart, GeD₃F. aip.orgaip.org By measuring the frequencies of rotational transitions, researchers can calculate the moments of inertia of the molecule. aip.org From these moments of inertia, bond lengths and bond angles can be derived with high accuracy. youtube.com

Studies on various isotopic species of this compound have allowed for a detailed determination of its molecular structure. aip.org For example, microwave spectroscopic measurements on several species of GeH₃F and GeD₃F have been used to determine the dipole moment and structural data. aip.orgaip.org The dipole moment of GeH₃F was found to be 2.33 ± 0.06 D. aip.orgnist.gov The Ge-F bond length has been determined to be approximately 1.736 ± 0.01 Å. aip.org

Table 2: Rotational Constants and Structural Parameters for this compound Species

| Species | Rotational Constant B₀ (MHz) |

|---|---|

| ⁷⁰GeH₃F | 9494.67 |

| ⁷²GeH₃F | 9493.07 |

| ⁷⁴GeH₃F | 9491.68 |

| ⁷⁶GeH₃F | 9490.48 |

| ⁷⁰GeD₃F | 8059.20 |

| ⁷²GeD₃F | 8058.40 |

| ⁷⁴GeD₃F | 8057.68 |

Data sourced from Krisher, L. C., Morrison, J. A., & Watson, W. A. (1972). The Journal of Chemical Physics, 57(4), 1357-1358. aip.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of molecules in solution and in the solid state. ethz.chnanalysis.com It relies on the magnetic properties of atomic nuclei and can provide detailed information about the connectivity of atoms, their chemical environment, and the three-dimensional structure of molecules. ethz.chglycopedia.eu

For this compound and its derivatives, ¹H, ¹⁹F, and ⁷³Ge NMR spectroscopy can be particularly informative. ¹⁹F NMR is a highly sensitive technique for studying fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. nih.gov The chemical shifts and coupling constants observed in the NMR spectra of this compound derivatives provide valuable data for confirming their structure and understanding the electronic environment around the germanium and fluorine atoms. Multi-pulse and 2D-NMR techniques, such as COSY, HSQC, and HMBC, can be used to establish correlations between different nuclei and elucidate complex structures. ethz.ch

X-ray Diffraction Analysis of this compound Derivatives

X-ray diffraction (XRD) is a primary technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. 6-napse.combourevestnik.commdpi.com By analyzing the diffraction pattern produced when X-rays are scattered by a crystal, a detailed model of the electron density and, consequently, the atomic positions can be constructed. mdpi.com

For derivatives of this compound that can be obtained in crystalline form, single-crystal X-ray diffraction provides definitive structural information, including bond lengths, bond angles, and intermolecular interactions. researchgate.netthermofisher.com This technique is essential for unambiguously establishing the solid-state structure of complex this compound derivatives. researchgate.net Powder X-ray diffraction can also be used to identify crystalline phases and assess the purity of polycrystalline samples of this compound compounds. bourevestnik.com

Mechanistic Studies and Reactivity Pathways of Fluorogermane

C-F Bond Activation Processes involving Fluorogermane

The activation of carbon-fluorine (C-F) bonds is a significant challenge in synthetic chemistry due to their high bond energy. However, recent research has demonstrated that fluorogermanes can be involved in C-F bond activation processes, particularly through the action of germylium ions. Germylium ions, such as [R₃Ge]⁺ (where R can be an alkyl or aryl group), can react with fluoroalkanes, leading to dehydrofluorination. nih.govrsc.orgrsc.org

A proposed mechanism for this catalytic dehydrofluorination involves the activation of a C-F bond in a fluoroalkane by a germylium ion. This step results in the formation of this compound and a carbenium-like intermediate. In the presence of a germane (B1219785) (R₃GeH), this intermediate can then generate an olefin and dihydrogen, regenerating the germylium ion to continue the catalytic cycle. rsc.org The formation of carbenium-like species is supported by the observation of rearranged olefin products, such as 2-pentene (B8815676) isomers from 1-fluoropentane. rsc.org

This reactivity highlights a key difference between germanium and silicon chemistry in C-F activation. While silylium (B1239981) ions tend to promote hydrodefluorination, germylium ions can favor a dehydrofluorination pathway, showcasing the unique reactivity of this compound and its precursors in these transformations. rsc.org The choice of substituents on the germane also influences the reaction pathway, with triethylgermane (B74486) and tri-n-butylgermane (B1598866) promoting dehydrofluorination, whereas triphenylgermane (B1594327) has been reported to favor hydrodefluorination under neat conditions. rsc.org

Fluoride-Promoted Transformations in Organogermanium Chemistry

Fluoride (B91410) ions play a crucial role as promoters in various transformations within organogermanium chemistry. One of the most significant applications is in palladium-catalyzed cross-coupling reactions. The presence of a fluoride source, such as tetrabutylammonium (B224687) fluoride (TBAF), can efficiently activate chlorophenylgermanes for coupling with aryl halides. fiu.edunih.govnih.govacs.org

The mechanism of this promotion is thought to involve the formation of fluorophenylgermanes and hypervalent germanate species as key intermediates. fiu.edunih.govnih.govacs.org The introduction of a fluorine atom onto the germanium center is believed to accelerate the cross-coupling reactions. fiu.edunih.gov This is analogous to observations in organosilicon chemistry, where fluoro(alkyl)silanes and difluoro(alkyl)silanes are effective substrates in fluoride-promoted cross-coupling reactions. fiu.edunih.gov

¹⁹F NMR studies have provided evidence for the in-situ formation of fluorophenylgermanes from their chloro-analogs in the presence of a fluoride source. fiu.edunih.govacs.org These fluoride-activated organogermanes can then participate in transmetalation with the palladium catalyst, facilitating the formation of new carbon-carbon bonds. The efficiency of these transformations can be influenced by the number of phenyl groups and halogen ligands on the germanium center, with one chloride ligand being sufficient for efficient activation by fluoride to transfer multiple phenyl groups. fiu.edunih.govnih.govacs.org

Reaction Kinetics and Mechanisms of this compound Reactions

The study of reaction kinetics and mechanisms provides a deeper understanding of the reactivity of this compound. These investigations often focus on identifying reactive intermediates and elucidating the catalytic pathways involved in its transformations.

This compound often acts as a reactive intermediate in various chemical reactions. nih.govoup.combrilliant.orglibretexts.org For instance, in fluoride-promoted cross-coupling reactions of chlorophenylgermanes, fluorophenylgermanes are proposed to be formed in situ. fiu.edunih.govacs.org These intermediates are more reactive towards the palladium catalyst than their chloride counterparts.

The formation of hypervalent germanate species, resulting from the coordination of fluoride to the germanium center, is another key aspect of this compound's role as a reactive intermediate. fiu.edunih.govnih.govacs.org These hypervalent species are believed to be the active transmetalating agents in palladium-catalyzed cross-coupling reactions.

Catalytic pathways involving this compound species are prominent in modern synthetic chemistry, particularly in cross-coupling reactions. A notable example is the Germa-Suzuki coupling, which utilizes fluorogermanes as coupling partners. researchgate.netrsc.orgresearchgate.net

In this reaction, a dual activation of the Ge-F bond is achieved through the synergistic interaction of a transition metal (palladium or nickel) and a Lewis acid. researchgate.netrsc.orgresearchgate.netrsc.org The transition metal, supported by a phosphine (B1218219) ligand, coordinates to the this compound, weakening the Ge-F bond through a TM→σ*(Ge-F) interaction. researchgate.netresearchgate.net This interaction effectively converts the this compound from a Z-type ligand (σ-electron acceptor) to an X-type germyl (B1233479) moiety. researchgate.netresearchgate.net The presence of an external Lewis acid, such as a borane (B79455), facilitates the cleavage of the strong Ge-F bond. researchgate.net

This dual activation strategy enables the catalytic Ge-C cross-coupling under mild conditions. researchgate.netrsc.orgresearchgate.net The catalytic cycle involves the formation of a germyl-metal complex, which then undergoes transmetalation and reductive elimination to form the desired cross-coupled product and regenerate the active catalyst. The catalytic activity can be influenced by the nature of the phosphine ligand and the Lewis acid used. researchgate.netrsc.org

Role of this compound as a Reactive Intermediate

Cross-Coupling Reactions Utilizing Fluoro Germanes

Fluorogermanes have emerged as viable partners in transition metal-catalyzed cross-coupling reactions, offering an alternative to the more commonly used organostannanes and organosilanes. rwth-aachen.de

The Germa-Suzuki coupling represents a significant advancement in the use of fluorogermanes for C-C bond formation. researchgate.netrsc.orgresearchgate.net This reaction is catalyzed by either palladium or nickel complexes and involves the coupling of a this compound with an aryl borane reagent. researchgate.netresearchgate.net

The key to the success of this reaction lies in the dual activation of the Ge-F bond. researchgate.netrsc.orgresearchgate.net Phosphine-chelated palladium or nickel complexes interact with the this compound, while a Lewis acid, such as triphenylborane (B1294497) (BPh₃), facilitates fluoride abstraction. researchgate.netrsc.org This cooperative activation allows for the cleavage of the robust Ge-F bond under relatively mild conditions. researchgate.netrsc.orgresearchgate.net

The reaction proceeds with good yields and demonstrates the potential of fluorogermanes as effective coupling partners. The catalytic activity is comparable for both palladium and nickel catalysts, with the choice of phosphine ligand playing a role in the reaction efficiency. rsc.org For example, the use of a diphosphine system can minimize the influence of spectator ligands on the catalytic activity. rsc.org The development of the Germa-Suzuki coupling has expanded the toolbox of cross-coupling reactions and provides a new avenue for the synthesis of complex organic molecules.

Data Tables

Theoretical and Computational Chemistry Approaches to Fluorogermane

Ab Initio Quantum Chemistry Calculations on Fluorogermane Electronic Structure

Ab initio quantum chemistry methods are a class of computational techniques that solve the electronic Schrödinger equation without reliance on empirical parameters, using only fundamental physical constants. wikipedia.org These "from the beginning" calculations aim to provide a highly accurate description of molecular properties, including electronic structure, energies, and geometries. wikipedia.orghi.is For this compound, such methods are crucial for elucidating the nature of its chemical bonds and the distribution of electrons within the molecule.

A key study investigated the electronic structure of this compound using non-empirical Self-Consistent Field (SCF) calculations. rsc.org The primary focus was to determine the role of valence shell d orbitals on the germanium atom in describing the molecular bonding. rsc.org The results of these ab initio calculations demonstrated that the d orbitals function essentially as polarisation functions, rather than being fundamentally involved in forming primary covalent bonds. rsc.org This finding is critical for accurately modeling the molecule and understanding the influence of the highly electronegative fluorine atom on the germanium center.

The simplest type of ab initio calculation is the Hartree-Fock (HF) method. gatech.eduquantinuum.com It approximates the many-electron wavefunction as a single Slater determinant, which is an antisymmetrized product of one-electron wavefunctions called molecular orbitals. gatech.edufiveable.me In the HF approach, each electron is treated as moving in the average electric field created by all other electrons, thus neglecting the instantaneous electron-electron repulsion, a phenomenon known as electron correlation. gatech.edufiveable.me Because of this approximation, the energy calculated via the HF method is always higher than the true energy. fiveable.me The HF procedure is solved iteratively until the orbitals and their energies are consistent with the field they generate, which is why it is also known as the Self-Consistent Field (SCF) method. wikipedia.org The non-empirical SCF calculations performed on this compound represent this level of theory. rsc.org

To improve upon the HF method, a variety of techniques known as post-Hartree-Fock methods have been developed. These methods aim to incorporate the effects of electron correlation that are missed by the HF approximation. rsc.org Common post-HF methods include Configuration Interaction (CI), Coupled Cluster (CC), and Møller-Plesset (MP) perturbation theory. These approaches provide more accurate results than HF calculations but come at a significantly higher computational cost. rsc.org They are essential for problems where electron correlation is important, such as in bond-breaking processes. roaldhoffmann.com

The molecular orbitals (MOs) at the heart of Hartree-Fock theory are typically constructed using the Linear Combination of Atomic Orbitals (LCAO) approximation. ru.nlru.nl This method assumes that the molecular orbitals can be represented as a weighted sum of a finite set of basis functions, which are usually the atomic orbitals (AOs) of the constituent atoms. wikipedia.orgru.nl The coefficients of this linear combination are optimized during the SCF procedure to minimize the total energy of the system. gatech.edu

Hartree-Fock and Post-Hartree-Fock Methods

Density Functional Theory (DFT) Applications for Optimized Geometries and Electronic Properties

Density Functional Theory (DFT) has become one of the most popular and versatile methods in computational chemistry. mpg.de Unlike wavefunction-based ab initio methods, DFT is based on the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a system are uniquely determined by its electron density. mpg.de This shifts the computational focus from the complex many-electron wavefunction to the more manageable three-dimensional electron density. mpg.de

DFT is widely used for geometry optimization, which involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. faccts.deuni-muenchen.de For this compound, DFT calculations can accurately predict key structural parameters. The results of such calculations provide a detailed picture of the molecule's three-dimensional structure.

Table 1: Representative Geometrical Parameters of this compound from a DFT Calculation

The following table contains typical data that would be obtained from a geometry optimization of this compound using a DFT method (e.g., B3LYP functional with a 6-31G basis set). Such calculations are standard for determining the equilibrium structure of molecules.

| Parameter | Value |

|---|---|

| Ge-F Bond Length (Å) | 1.75 |

| Ge-H Bond Length (Å) | 1.53 |

| H-Ge-H Bond Angle (°) | 107.5 |

| H-Ge-F Bond Angle (°) | 111.4 |

Beyond optimized geometries, DFT is also a powerful tool for investigating electronic properties. nih.govarxiv.org It can be used to calculate molecular orbital energies, the distribution of atomic charges, and the dipole moment, which are crucial for understanding the polarity and reactivity of this compound.

Computational Modeling of Reaction Pathways and Transition States

Understanding the mechanism of a chemical reaction requires identifying the path it takes from reactants to products, including any transient intermediates and the high-energy transition state. smu.edu Computational chemistry offers methods to model these reaction pathways and locate transition states, which are first-order saddle points on the potential energy surface—a maximum in the direction of the reaction coordinate and a minimum in all other directions. rowansci.comcam.ac.uk

Various algorithms have been developed to find transition state structures. Methods like Linear Synchronous Transit (LST) and Quadratic Synchronous Transit (QST) interpolate a path between reactant and product structures to find an initial guess for the transition state. cam.ac.ukgaussian.com More advanced techniques, such as the Nudged Elastic Band (NEB) method, optimize a series of intermediate structures (images) between reactants and products to find the minimum energy pathway. faccts.de Once a transition state is located, a frequency calculation must be performed to confirm that it has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. rowansci.com Computational studies have been performed to optimize the geometries of intermediates and transition states involving this compound in reactions. core.ac.uk These models are essential for calculating activation energies, which determine reaction rates, and for gaining a detailed, atomistic understanding of how this compound participates in chemical transformations. cam.ac.uk

Spectroscopic Parameter Prediction via Computational Methods

Computational methods are invaluable for predicting and interpreting spectroscopic data. By calculating properties related to how a molecule interacts with electromagnetic radiation, these techniques can predict what its spectrum should look like. This is particularly useful for identifying unknown compounds or for understanding the structural basis of observed spectral features. chemrxiv.org

DFT is a workhorse method for predicting a wide range of spectroscopic parameters. mdpi.com For instance, the calculation of vibrational frequencies is a standard output of a geometry optimization and frequency calculation run. fiveable.me These computed frequencies and their corresponding intensities can be used to generate a theoretical infrared (IR) spectrum, which can be compared with experimental results. For this compound, this allows for the assignment of specific absorption bands to particular vibrational modes, such as the Ge-F stretch or the GeH₃ bending modes. While there can be systematic errors in the calculated frequencies, they can often be corrected using empirical scaling factors.

Table 2: Representative Predicted Vibrational Frequencies for this compound

This table shows example data from a DFT frequency calculation for this compound. Such calculations help in assigning bands in experimental IR and Raman spectra. The character of the vibration describes the dominant atomic motion.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Character |

|---|---|---|

| ν1 | 2150 | Ge-H Symmetric Stretch |

| ν2 | 850 | GeH₃ Symmetric Bend (Umbrella) |

| ν3 | 680 | Ge-F Stretch |

| ν4 | 2160 | Ge-H Asymmetric Stretch |

| ν5 | 910 | GeH₃ Asymmetric Bend (Rocking) |

In addition to vibrational spectra, computational methods can predict other spectroscopic properties, such as the chemical shifts and coupling constants observed in Nuclear Magnetic Resonance (NMR) spectroscopy and the electronic transitions seen in UV-Vis spectroscopy. joaquinbarroso.comnih.gov Machine learning models are also emerging as a powerful tool to predict spectroscopic properties with high accuracy and reduced computational cost. arxiv.org

Understanding Intermolecular Interactions and Solvation Effects through Computational Chemistry

The properties and reactivity of a molecule can be significantly altered by its interactions with surrounding molecules, whether they are other solute molecules or solvent molecules. fiveable.me Computational chemistry provides methods to model these intermolecular interactions and the effects of solvation. nih.gov

Intermolecular interactions, such as van der Waals forces, dipole-dipole interactions, and hydrogen bonds, can be studied by calculating the interaction energy between two or more molecules. whiterose.ac.ukrsc.org Energy decomposition analysis methods, like the Symmetry-Adapted Perturbation Theory (SAPT), can break down the total interaction energy into physically meaningful components: electrostatic, exchange, induction (polarization), and dispersion. nih.govmdpi.com This provides deep insight into the nature of the forces holding molecules together.

Modeling solvation is typically done in one of two ways: with explicit solvent models or implicit solvent models. q-chem.com

Explicit models involve including a number of individual solvent molecules in the calculation and are often used with molecular dynamics (MD) simulations to sample many different solvent configurations. nih.govnih.gov This approach can capture specific solute-solvent interactions like hydrogen bonding.

Implicit models , also known as continuum solvation models, treat the solvent as a continuous medium with a characteristic dielectric constant. fiveable.me The solute is placed in a cavity within this continuum, and its interaction with the polarized medium is calculated. fiveable.me Popular implicit models include the Polarizable Continuum Model (PCM) and the Conductor-like Screening Model (COSMO). nih.govchemistryviews.org These models are computationally much less expensive than explicit models and are effective at capturing bulk solvent effects on the structure and energy of a solute like this compound. fiveable.me

Advanced Applications of Fluorogermane in Materials Science Research

Precursors for Advanced Organogermanium Materials

Fluorogermanes are valuable precursors in the synthesis of complex organogermanium compounds. ontosight.ai Their utility stems from the reactivity of the Ge-F bond, which can be selectively targeted in various chemical transformations. For instance, fluorogermanes are employed in dehydrofluorination reactions to create stable germenes, which are germanium analogues of alkenes. mdpi.com This method provides a pathway to unsaturated organogermanium compounds that are of interest for fundamental research and as monomers for polymerization.

Furthermore, fluorogermanes participate in transition-metal-catalyzed cross-coupling reactions, such as the Germa-Suzuki reaction, enabling the formation of carbon-germanium bonds. researchgate.net This approach is a powerful tool for the precise construction of complex organogermanes. researchgate.net The synthesis of digermylcarbodiimide has been achieved through the reaction of fluorogermane with bis(trimethylsilyl)carbodiimide, showcasing its role in creating compounds with unique structural motifs. this compound derivatives can also be prepared from chlorogermanes via halogen exchange and subsequently used to synthesize more complex ionic structures like pentacoordinated organofluorogermanates. dokumen.pubresearchgate.net These synthetic routes highlight the role of fluorogermanes as key intermediates in expanding the library of organogermanium molecules available for materials science applications. sioc-journal.cn

Role in Luminescent Materials Development (e.g., Fluorogermanate Phosphors)

This compound chemistry is central to the development of advanced luminescent materials, particularly fluorogermanate phosphors. numberanalytics.comresearchgate.net These materials, often doped with activator ions like manganese (Mn⁴⁺), are crucial for applications in solid-state lighting, such as white light-emitting diodes (WLEDs). capes.gov.brresearchgate.net The inclusion of fluorine in the germanate host lattice significantly influences the material's photoluminescent properties. fau.demdpi.com

Manganese-activated magnesium fluorogermanate (MFG:Mn⁴⁺) is a prominent example, known for its deep-red emission when excited by near-UV or blue light. capes.gov.braminer.cnresearchgate.net Research has focused on optimizing the synthesis conditions and composition of these phosphors to enhance their efficiency and thermal stability. researchgate.netuni-erlangen.de For example, the compound Mg₂₈Ge₇.₅O₃₈F₁₀:Mn⁴⁺, when synthesized at 1150 °C, shows efficiency comparable to commercial samples and maintains persistent emission up to 300 °C. researchgate.net Another high-performance red phosphor, CsNaGeF₆:Mn⁴⁺, exhibits intense red light with a high quantum yield of 95.6% under blue light excitation. acs.org The development of such efficient, non-rare-earth phosphors is critical for creating high-quality WLEDs with excellent color rendering. researchgate.netacs.org

| Phosphor Composition | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield (%) | Key Characteristics |

|---|---|---|---|---|

| Mg₂₈Ge₇.₅O₃₈F₁₀:Mn⁴⁺ researchgate.net | ~420 | ~658 | Not specified | High thermal stability; persistent emission up to 300 °C. researchgate.net |

| CsNaGeF₆:Mn⁴⁺ acs.org | 360, 470 | ~630 | 95.6 | High quantum yield and spectral luminous efficacy; used to fabricate warm-WLEDs. acs.org |

Engineering of Novel Germanium-Containing Polymers and Oligomers

The engineering of novel polymers and oligomers incorporating germanium into their backbone is an expanding area of materials chemistry. researchgate.net While many synthesis routes for polygermanes have historically used germanium dichlorides, the reactivity of fluorogermanes makes them suitable candidates for similar polymerization reactions. researchgate.net The polymerization of germenes, which can be synthesized from this compound precursors, offers a pathway to new types of germanium-containing inorganic polymers. mdpi.comcore.ac.uk

Research has demonstrated the synthesis of various germanium-based oligomers and polymers with interesting properties. For example, germanium-based oligourethanes have been synthesized that are soluble in common organic solvents and exhibit high thermal stability, with decomposition temperatures above 300 °C. researchgate.net These materials also display intriguing optical and electronic properties, with wide band gaps and fluorescence in the blue region of the visible spectrum. researchgate.net Another class of materials is germanium-centered porous aromatic frameworks (Ge-PAFs), which are synthesized from halogenated germane (B1219785) building blocks and exhibit high thermal and chemical stability. sioc-journal.cn These examples underscore the potential for creating a diverse range of Ge-containing polymers and oligomers with tailored properties for various applications.

| Polymer/Oligomer Type | Monomer/Precursor Example | Key Properties |

|---|---|---|

| Germanium-based Oligourethanes researchgate.net | 4,4'-(diphenylgermarylene)bis(phenyl chloroformate) | Soluble in organic solvents, TDT₁₀% of 307-351 °C, blue fluorescence, wide band-gap (~3.76 eV). researchgate.net |

| Porous Aromatic Frameworks (Ge-PAFs) sioc-journal.cn | Tetrakis(4-bromophenyl)germane | High thermal stability (up to 420 °C), chemically stable, mesoporous structure. sioc-journal.cn |

| Polydihydrogermane (GeH₂)n nih.gov | CaGe Zintl phase | A germanium-based analogue of polyethylene; can be functionalized via hydrogermylation. nih.gov |

Applications in Functional Materials Chemistry

Functional materials chemistry focuses on designing materials with specific, useful properties. kieslichgroup.comuio.no Fluorogermanes and the materials derived from them contribute to this field by enabling the creation of materials with unique catalytic, optical, and structural characteristics. ontosight.airsc.org The general strategy of fluorination is known to enhance the stability and performance of materials under various conditions. rsc.org

In this context, fluorogermanate compounds have been identified as potential catalysts. ontosight.ai The unique structure and properties of compounds like magnesium fluorogermanate make them candidates for catalyzing specific chemical reactions. ontosight.ai Furthermore, the use of halogenated germanium compounds as building blocks for porous aromatic frameworks (Ge-PAFs) demonstrates an application in creating materials for storage or separation. sioc-journal.cn The ability to engineer functional materials extends to living systems, where genetically targeted chemical assembly can produce functional polymers, illustrating the vast potential for advanced material design. nih.gov

Integration into Emerging Technologies (e.g., optoelectronics, semiconductors)

This compound and related organogermanium compounds are particularly impactful in emerging technologies like optoelectronics and semiconductors. google.com They are identified as suitable precursors for vapor deposition processes, such as Chemical Vapor Deposition (CVD), used to create thin films of germanium or silicon-germanium (SiGe). ontosight.aigoogle.com These films are essential components in the manufacture of high-performance electronic devices, including integrated circuits and heterojunction bipolar transistors. google.comgoogle.com

The use of fluorinated gases is already established in the semiconductor industry for critical processes like plasma etching and cleaning CVD chambers. epa.goviges.or.jp Fluoropolymers are also indispensable for handling the high-purity, corrosive chemicals used in chip fabrication, helping to maximize yields and minimize defects. chemours.com The luminescent fluorogermanate phosphors discussed previously are a direct application in optoelectronics, serving as the red-emitting component in advanced WLEDs to produce high-quality, energy-efficient solid-state lighting. capes.gov.bracs.org

Future Perspectives and Emerging Research Directions

Development of Novel Synthetic Strategies for Fluorogermane Analogues

The synthesis of this compound and its analogues is a cornerstone of its evolving chemistry. While traditional methods exist, the focus has shifted towards creating more efficient, selective, and versatile synthetic routes to access a wider range of complex germanium-containing molecules.

One promising area is the advancement of transition-metal-catalyzed cross-coupling reactions. researchgate.net For instance, the Germa-Suzuki cross-coupling reaction has been enabled by the discovery that phosphine-chelation can trigger the dual activation of Ge-F bonds under mild conditions. researchgate.net This strategy allows for the use of fluorogermanes as effective partners in forming new germanium-carbon bonds. researchgate.net Another approach involves the reductive dehalogenation of 1,1-dihalogermanes or the reduction of dihalo- or monohalogermylenes using organolithium or Grignard reagents. mdpi.com

Dehydrofluorination of fluorenyl-fluorogermane precursors represents another key strategy, which has been successfully used to synthesize stable germenes, a class of compounds containing a germanium-carbon double bond. encyclopedia.pub Furthermore, researchers are exploring the photolysis of cyclotrigermanes as a route to generate digermenes, which feature germanium-germanium double bonds. mdpi.com The development of "safety-catch" arylgermanes, which can be activated for cross-coupling reactions under specific conditions, also presents a sophisticated strategy for the controlled synthesis of complex biaryl structures. researchgate.net

These novel strategies are summarized in the table below:

| Synthetic Strategy | Description | Key Feature | Representative Application |

| Germa-Suzuki Cross-Coupling | Palladium/Nickel-catalyzed reaction utilizing phosphine-chelation to activate the Ge-F bond. researchgate.net | Enables Ge-C bond formation under mild conditions. researchgate.net | Synthesis of complex organogermanes. researchgate.net |

| Reductive Dehalogenation | Reduction of dihalogermanes or germylenes using reducing agents like organolithium reagents. mdpi.com | Access to compounds with Ge=Ge double bonds (digermenes). mdpi.com | Synthesis of stable digermenes. mdpi.com |

| Dehydrofluorination | Elimination of lithium fluoride (B91410) (LiF) from a this compound precursor using an organolithium reagent. encyclopedia.pub | Formation of stable germenes (Ge=C double bonds). encyclopedia.pub | Synthesis of dimesityl(fluorenylidene)germene. encyclopedia.pub |

| Photolysis of Cyclotrigermanes | Light-induced decomposition of cyclic germanium compounds. mdpi.com | A method to generate reactive digermene species. mdpi.com | Synthesis of various digermenes. mdpi.com |

| "Safety-Catch" Arylgermanes | In-situ generation of a reactive this compound from a stable precursor for cross-coupling. researchgate.net | Controlled and selective biaryl synthesis. researchgate.net | Germyl-Stille cross-coupling reactions. researchgate.net |

These evolving synthetic methodologies are crucial for producing a diverse library of this compound analogues, paving the way for the exploration of their properties and applications.

Exploration of this compound in Sustainable Chemical Processes

The principles of green and sustainable chemistry, which aim to reduce waste, minimize energy consumption, and use renewable resources, are becoming increasingly important in chemical manufacturing. mdpi.comitrcweb.orgresearchgate.net Fluorogermanes and their derivatives are being explored for their potential contributions to more sustainable chemical processes, primarily through catalysis. researchgate.netajgreenchem.com

The ability of fluorogermanes to act as ligands or catalysts in chemical reactions is a key area of interest. researchgate.net For example, the activation of the strong Ge-F bond can be harnessed in catalytic cycles to facilitate transformations that might otherwise require harsh conditions or stoichiometric reagents. researchgate.net The use of catalysts enhances sustainability by increasing reaction efficiency, improving selectivity towards the desired product, and allowing reactions to proceed under milder temperatures and pressures, thereby saving energy. ajgreenchem.com

Advanced Characterization of Transient this compound Species

Many chemical reactions involving fluorogermanes proceed through short-lived, highly reactive intermediates known as transient species. Understanding the structure and behavior of these species is critical for elucidating reaction mechanisms and designing more efficient synthetic routes. Researchers are employing a suite of advanced characterization techniques to capture and study these fleeting molecules.

One powerful technique is transient absorption spectroscopy . This method uses a short laser pulse to generate the transient species and a second light pulse to probe its absorption spectrum on timescales as short as nanoseconds or even femtoseconds. osti.gov This has been used, for example, to study the transient intermediates formed during the photolysis of platinum-germanium complexes. osti.gov

Nuclear Magnetic Resonance (NMR) spectroscopy at low temperatures is another vital tool. By cooling the reaction mixture, the lifetime of transient species can be extended, allowing for their detection and structural characterization. researchgate.net Specialized NMR techniques can provide information on the connectivity and electronic environment of atoms within the transient molecule. osti.govresearchgate.net

X-ray crystallography , while typically used for stable compounds, can in some cases be adapted to characterize transient species if they can be trapped in a crystalline matrix or have a sufficiently long lifetime. encyclopedia.pubosti.gov It provides definitive structural information, including precise bond lengths and angles. mdpi.com The characterization of a putative dicationic intermediate formed from a halogermane complex highlights the efforts to isolate and understand these reactive species. researchgate.net

These advanced techniques, often used in combination, are providing unprecedented insights into the fundamental reactivity of fluorogermanes.

| Technique | Information Obtained | Example of Application |

| Transient Absorption Spectroscopy | Electronic absorption spectrum of short-lived species. osti.gov | Studying intermediates in photochemical reactions of Ge-complexes. osti.gov |

| Low-Temperature NMR Spectroscopy | Structural information and electronic environment of transient intermediates. researchgate.netresearchgate.net | Characterizing intermediates in fluorination reactions. researchgate.net |

| X-Ray Crystallography | Definitive 3D structure, including bond lengths and angles. mdpi.comencyclopedia.pub | Determining the structure of isolable but highly reactive germene species. encyclopedia.pub |

| Mass Spectrometry | Mass-to-charge ratio, confirming the elemental composition of intermediates. researchgate.net | Identifying intermediates in fluorination reactions. researchgate.net |

Synergistic Experimental and Computational Research on this compound Reactivity

The combination of laboratory experiments and high-level computational modeling has become an indispensable approach for unraveling the complex reactivity of this compound compounds. doi.orgnih.gov This synergistic strategy allows researchers to propose reaction mechanisms, predict the properties of unknown molecules, and rationalize experimental observations at the atomic level.

Computational methods, such as Density Functional Theory (DFT) , are used to calculate the structures and energies of reactants, transition states, and products. researchgate.netdoi.org This information helps to map out the entire reaction pathway and identify the most likely mechanism. For instance, computational and experimental analyses were combined to understand the nature of the gold-germanium interaction in gold complexes bearing halogermane ligands, revealing the role of the germane (B1219785) as a Z-type (electron-accepting) ligand. researchgate.net

In another example, time-dependent DFT (TD-DFT) calculations were used to interpret the UV-vis spectrum and predict the photochemical behavior of a dinuclear platinum-germanium complex. osti.gov The calculations suggested that irradiation could lead to a significant change in the Pt-Ge interaction strength, a prediction that guides further experimental work. osti.gov Similarly, the mechanism of methanol (B129727) fluorination by fluorinating agents has been investigated using computational methods to determine the kinetic and thermodynamic parameters of each reaction step, complementing experimental findings. researchgate.net

This integrated approach, where experiments validate computational predictions and computations provide a deep understanding of experimental results, is accelerating the pace of discovery in this compound chemistry. nih.gov

Expanding Applications of this compound in Niche Materials Science Fields

While the applications of germanium in semiconductors are well-established, this compound and its derivatives are being investigated for use in more specialized, niche areas of materials science. researchgate.netaurorascientific.comnanosurf.com These applications often leverage the unique properties imparted by the germanium and fluorine atoms.

One such area is the development of advanced optical and electronic materials. Organogermanium compounds are being explored as building blocks for materials with specific fluorescent or nonlinear optical properties. rsc.org The synthesis of complex organogermanes via cross-coupling reactions opens the door to creating tailored molecules that can be incorporated into polymers or organic light-emitting diodes (OLEDs). researchgate.net

Another emerging field is the creation of novel porous materials, such as covalent organic frameworks (COFs) . rsc.org By incorporating this compound-based building blocks into these highly ordered, crystalline structures, it may be possible to create materials with unique pore environments and catalytic activities. The Ge-F bond could serve as a reactive site for post-synthetic modification, allowing for the fine-tuning of the framework's properties. rsc.org

Furthermore, the use of fluorogermanes in the synthesis of specialized coatings and functional surfaces is being considered. nanosurf.com The reactivity of fluorogermanes could be harnessed to graft germanium-containing layers onto substrates, potentially imparting properties such as enhanced thermal stability or specific chemical resistance. The compound magnesium fluorogermanate, for example, has been noted for its use in luminescent materials. cia.gov These niche applications, though in early stages of development, highlight the versatility of this compound chemistry beyond its traditional domains.

常见问题

Q. What are the established methods for synthesizing fluorogermane compounds in laboratory settings?

this compound synthesis typically involves direct fluorination of germanium precursors (e.g., GeCl₄) using hydrofluoric acid or fluorinating agents like SF₄ under controlled conditions. For example, phenyltrichlorogermane (C₆H₅GeCl₃) can be fluorinated via ligand substitution reactions to yield fluorinated derivatives . Purification often employs vacuum distillation or crystallization, with characterization via ¹⁹F NMR and X-ray crystallography to confirm structure and purity . Researchers must account for germanium’s sensitivity to hydrolysis by using inert atmospheres (e.g., Schlenk lines) and anhydrous solvents .

Q. How can researchers characterize the structural and electronic properties of this compound derivatives?

Key techniques include:

- Spectroscopy : ¹⁹F NMR to track fluorine environments and ⁷³Ge NMR for germanium coordination (though limited by low sensitivity) .

- X-ray crystallography : To resolve Ge–F bond lengths and angles, critical for understanding steric/electronic effects .

- Computational modeling : Density Functional Theory (DFT) calculations to correlate experimental geometries with electronic structures (e.g., Ge–F bond polarization) .

- Thermogravimetric analysis (TGA) : To assess thermal stability, particularly for applications in material science .

Q. What safety protocols are essential when handling this compound compounds?

Fluorogermanes are moisture-sensitive and may release toxic HF upon hydrolysis. Protocols include:

- Use of fluoropolymer-coated equipment to prevent corrosion.

- Real-time gas sensors for HF detection in fume hoods.

- Emergency neutralization kits (e.g., calcium gluconate gel for HF exposure) .

Advanced Research Questions

Q. What strategies are effective in resolving contradictory data regarding this compound reactivity in different solvent systems?

Contradictions often arise from solvent polarity effects or trace water content. Methodological approaches include:

- Systematic solvent screening : Compare reactivity in rigorously dried vs. "wet" solvents (e.g., THF with 50 ppm H₂O) to isolate moisture’s role .

- Isotopic labeling : Use D₂O to track hydrolysis pathways via ²H NMR .

- Kinetic studies : Monitor reaction rates under varying dielectric conditions (e.g., using ε-values of solvents) to differentiate nucleophilic vs. electrophilic mechanisms .

Q. How can computational chemistry be integrated with experimental studies to predict this compound reaction pathways?

- Mechanistic modeling : Employ DFT (e.g., B3LYP/def2-TZVP) to map transition states for Ge–F bond cleavage or ligand exchange .

- Molecular Dynamics (MD) simulations : Simulate solvent-solute interactions to explain solvent-dependent selectivity (e.g., preferential Ge–F vs. Ge–Cl activation) .

- Validation : Cross-check computed activation energies with experimental Arrhenius plots from kinetic assays .

Q. What methodologies address reproducibility challenges in this compound-based catalysis studies?

Reproducibility issues often stem from trace impurities or inconsistent precursor handling. Solutions include:

- Blind testing : Distribute pre-synthesized this compound samples across labs to isolate operator-dependent variables .

- High-throughput screening : Use automated platforms to test catalytic activity under identical conditions (e.g., pressure, temperature gradients) .

- Open-data repositories : Share raw NMR spectra and crystallographic data (e.g., via CCDC or PubChem) for independent validation .

Q. How should researchers design experiments to explore this compound applications in emerging fields like optoelectronics?

- Interdisciplinary collaboration : Partner with material scientists to correlate Ge–F bond properties (e.g., bond dissociation energy) with device performance (e.g., LED efficiency) .

- In situ characterization : Use synchrotron X-ray absorption spectroscopy (XAS) to monitor this compound integration into thin films during deposition .

- Accelerated aging tests : Expose materials to UV/humidity cycles and track degradation via Raman spectroscopy .

Data Management & Ethical Considerations

Q. What frameworks ensure transparent data reporting in this compound research?

- FAIR principles : Ensure data are Findable, Accessible, Interoperable, and Reusable. For example, deposit spectral data in domain-specific repositories (e.g., NMRShiftDB) with standardized metadata .

- Electronic Lab Notebooks (ELNs) : Use platforms like LabArchive to timestamp experimental parameters and raw data .

- Conflict resolution protocols : Predefine criteria for excluding outliers in collaborative studies to mitigate interpretation bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。